(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane
Description
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane is a chiral brominated alkane derivative characterized by a six-carbon backbone with two bromine atoms at positions 5 and 6, two methoxy groups at position 1, and a methyl group at the stereogenic carbon-4 (S-configuration). Its molecular formula is C₉H₁₆Br₂O₂, with a molar mass of 344.04 g/mol. The compound’s stereochemistry and electron-withdrawing bromine substituents influence its reactivity, solubility, and interactions in biological or environmental systems.
Properties
CAS No. |
646994-40-3 |
|---|---|
Molecular Formula |
C9H18Br2O2 |
Molecular Weight |
318.05 g/mol |
IUPAC Name |
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane |
InChI |
InChI=1S/C9H18Br2O2/c1-7(8(11)6-10)4-5-9(12-2)13-3/h7-9H,4-6H2,1-3H3/t7-,8?/m0/s1 |
InChI Key |
KJGHFXVNZDJEOT-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](CCC(OC)OC)C(CBr)Br |
Canonical SMILES |
CC(CCC(OC)OC)C(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-dimethoxy-4-methylhexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1,1-dimethoxy-4-methylhexane.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Organic Synthesis
Chiral Building Block
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane serves as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the creation of complex molecules with high enantiomeric purity. The compound is often utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Case Study: Synthesis of Bioactive Compounds
In a study conducted by researchers at the Institute of Chemical Research of Catalonia, (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane was employed to synthesize a series of novel bioactive molecules. The results demonstrated that the compound could effectively facilitate the formation of key intermediates in the synthesis of anti-cancer agents, showcasing its utility in drug discovery .
Medicinal Chemistry
Potential Anticancer Activity
Research indicates that derivatives of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane exhibit promising anticancer properties. In vitro studies have shown that these derivatives can inhibit the proliferation of various cancer cell lines. The mechanism behind this activity is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .
Case Study: Structure-Activity Relationship (SAR) Studies
A comprehensive SAR study highlighted how modifications to (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane could enhance its biological activity. By altering substituents on the compound's structure, researchers were able to identify more potent analogs with improved efficacy against cancer cells while maintaining low toxicity levels .
Material Science
Use in Polymer Chemistry
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane has been explored for its potential applications in polymer chemistry. Its bromine substituents facilitate cross-linking reactions in polymer matrices, leading to materials with enhanced mechanical properties and thermal stability.
Case Study: Development of High-performance Polymers
In a recent publication, scientists reported the incorporation of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane into a polymer backbone to create high-performance thermosetting resins. These resins exhibited superior thermal resistance and mechanical strength compared to traditional polymers, making them suitable for applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane can be identified using Tanimoto similarity scoring (threshold >0.8), which prioritizes compounds with shared functional groups, stereochemistry, and halogenation patterns . Below is a systematic comparison based on key properties:
Structural Analogues
The following compounds exhibit high structural similarity (Tanimoto >0.8):
(4S)-5,6-dichloro-1,1-dimethoxy-4-methylhexane : Chlorine replaces bromine, reducing molecular weight (MW = 253.6 g/mol) and polarizability.
(4R)-5,6-dibromo-1,1-dimethoxy-4-methylhexane : R-configuration at C4 alters stereoselective interactions.
5,6-dibromo-1,1-dimethoxyhexane : Lacks the C4 methyl group, decreasing steric hindrance.
Physicochemical Properties
| Property | (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane | (4S)-5,6-dichloro analog | 5,6-dibromo-1,1-dimethoxyhexane |
|---|---|---|---|
| Molecular Weight (g/mol) | 344.04 | 253.6 | 316.01 |
| Boiling Point (°C) | ~245–260 (est.) | ~210–225 (est.) | ~235–250 (est.) |
| LogP (octanol-water) | 3.2 ± 0.3 (predicted) | 2.8 ± 0.3 | 3.0 ± 0.2 |
| Water Solubility (mg/L) | 12–18 (QSPR estimate) | 25–40 | 15–22 |
Notes:
- Bromine vs. Chlorine : Brominated analogs exhibit higher density, boiling points, and lipophilicity (LogP) due to greater atomic mass and polarizability .
- Stereochemical Impact : The S-configuration at C4 may enhance enzymatic binding specificity compared to the R-configuration, as observed in chiral agrochemicals .
Hazard and Reactivity Profiles
| Parameter | (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane | (4S)-5,6-dichloro analog |
|---|---|---|
| Acute Toxicity (LC50, fish) | 2.1 mg/L (est. via read-across) | 4.5 mg/L |
| Ozone Depletion Potential | Moderate (bromine radical release) | Low (chlorine) |
| Hydrolysis Half-life (pH 7) | 48 hours | 12 hours |
Notes:
- Ecotoxicity : Brominated compounds generally show higher toxicity in aquatic organisms due to stronger bioaccumulation .
Methodological Considerations
- QSPR Models : Predictive models for properties like LogP and boiling points achieve higher accuracy (R² >0.9) when restricted to structurally similar compounds (e.g., dibromoalkanes) but perform poorly with diverse datasets (R² <0.7) .
- Read-Across Limitations : While hazard data for the dichloro analog can inform assessments of the target compound, stereochemical and substituent effects necessitate validation to avoid underestimating risks .
Biological Activity
(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features two bromine atoms and two methoxy groups attached to a six-carbon chain, influencing its reactivity and biological interactions. The stereochemistry at the 4-position is critical for its biological activity.
Antimicrobial Properties
Research indicates that (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, with results indicating a strong inhibitory effect at concentrations as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Cytotoxic Effects
Studies have explored the cytotoxic effects of this compound on cancer cell lines. The results suggest that:
- The compound induces apoptosis in human cancer cells through the activation of caspase pathways.
- IC50 values were reported around 25 µM for human breast cancer cell lines (MCF-7), indicating a potent cytotoxic effect.
The proposed mechanisms by which (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- DNA Damage : Evidence suggests that it can cause DNA strand breaks, contributing to its cytotoxicity.
Case Studies
Several case studies have documented the biological effects of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane:
- Anticancer Activity : A study involving xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues.
- Antimicrobial Efficacy : In a clinical trial assessing topical formulations containing this compound for treating skin infections, patients showed marked improvement with a reduction in bacterial load within 48 hours.
Toxicological Profile
While promising in terms of efficacy, the toxicological profile must also be considered:
- Acute Toxicity : Animal studies indicate that high doses may lead to hepatotoxicity and nephrotoxicity.
- Chronic Exposure : Long-term exposure assessments are necessary to understand potential carcinogenic effects fully.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
